Steric and Electronic Modulation: 4-tert-Butyl-5-chloro Substitution vs. Mono-Substituted Analogs
The target compound possesses a unique 4-tert-butyl-5-chloro substitution pattern. In contrast, 4-tert-butyl-2-hydroxybenzaldehyde (CAS 66232-34-6) lacks the electron-withdrawing chlorine, while 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8) lacks the sterically demanding tert-butyl group [1]. Computational data (ChemSrc) indicate that the target compound has a higher predicted boiling point (297.8±40.0 °C) and density (1.194 g/cm³) compared to the unchlorinated 4-tert-butyl-2-hydroxybenzaldehyde, which is reported as a liquid with a density of 1.1 g/cm³ [2].
| Evidence Dimension | Substitution pattern and predicted physicochemical properties |
|---|---|
| Target Compound Data | 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde; Predicted boiling point: 297.8±40.0 °C; Predicted density: 1.194 g/cm³ |
| Comparator Or Baseline | 4-tert-butyl-2-hydroxybenzaldehyde (CAS 66232-34-6); Reported physical state: liquid; Density: 1.1 g/cm³ |
| Quantified Difference | Target compound predicted to have ~1.2x higher density and a higher boiling point range, indicative of stronger intermolecular interactions due to chlorine. |
| Conditions | Computational prediction based on molecular structure (ChemSrc); vendor-reported physical state (AKSci) |
Why This Matters
The presence of both substituents alters the compound's physical state and thermal behavior, which is critical for handling, purification, and reaction optimization in laboratory settings.
- [1] ChemicalBook. 5-Chloro-2-hydroxybenzaldehyde (CAS 635-93-8) Database Entry. Accessed 2026. View Source
- [2] ChemSrc. 4-tert-Butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2) Physical Properties. 2024. View Source
